tert-Butyl 1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family. While its specific source is not explicitly mentioned in the provided literature, pyrazoles are a crucial class of heterocyclic compounds found in various natural products and synthetic molecules. These compounds exhibit a broad spectrum of biological activities, leading to their extensive use in medicinal chemistry research. Specifically, tert-butyl 1H-pyrazole-4-carboxylate serves as a versatile building block for synthesizing diverse pyrazole derivatives, highlighting its significance in developing novel bioactive compounds. [, , , , ]
Tert-Butyl 1H-pyrazole-4-carboxylate is an organic compound characterized by its pyrazole structure, which is a five-membered ring containing two nitrogen atoms. It is classified under the category of pyrazole derivatives and is utilized primarily in synthetic organic chemistry and medicinal chemistry. The compound has gained attention due to its potential applications in pharmaceuticals and agrochemicals.
The compound is often synthesized from various starting materials, including pyrazole derivatives and tert-butyl esters. Its classification falls under heterocyclic compounds, specifically as a substituted pyrazole, which is significant in many chemical reactions and applications. The chemical structure can be denoted by the formula with a molecular weight of approximately 168.19 g/mol .
The synthesis of tert-butyl 1H-pyrazole-4-carboxylate can be achieved through several methods, typically involving the reaction of hydrazine derivatives with carbonyl compounds or esters. One notable method involves the use of tert-butyl dicarbonate and 1H-pyrazole-4-carbaldehyde, where the reaction occurs in acetonitrile at room temperature over an extended period .
The general synthetic pathway includes:
A specific example includes the reaction of 1H-pyrazole-4-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst to yield tert-butyl 1H-pyrazole-4-carboxylate .
The molecular structure of tert-butyl 1H-pyrazole-4-carboxylate features a tert-butyl group attached to the nitrogen-containing pyrazole ring at position 1, while a carboxylate group is present at position 4. The structural representation can be summarized as follows:
The compound exhibits rotational freedom due to the presence of multiple bonds, which affects its reactivity and interaction with biological systems .
Tert-butyl 1H-pyrazole-4-carboxylate participates in various chemical reactions, including:
For instance, when subjected to strong bases or nucleophiles, it can lead to further functionalization at the pyrazole ring or the carboxylate group .
The mechanism of action for tert-butyl 1H-pyrazole-4-carboxylate primarily revolves around its ability to act as a nucleophile or electrophile in various organic reactions. When involved in nucleophilic substitution reactions, the carboxylate group can facilitate the formation of new bonds through its electron-withdrawing nature, enhancing the reactivity of adjacent carbon atoms.
In biological systems, compounds like tert-butyl 1H-pyrazole-4-carboxylate may interact with enzymes or receptors due to their structural similarities to natural substrates, potentially influencing metabolic pathways .
The physical properties of tert-butyl 1H-pyrazole-4-carboxylate include:
Chemical properties include:
Relevant data includes:
Tert-butyl 1H-pyrazole-4-carboxylate finds applications in several scientific fields:
The systematic IUPAC designation 1H-pyrazole-4-carboxylic acid, 1,1-dimethylethyl ester precisely defines the core structure, while its alternative name tert-butyl 1H-pyrazole-4-carboxylate remains prevalent in chemical literature. This molecule belongs to the C-4 carboxylate ester subclass of pyrazole derivatives, characterized by a carboxylic acid ester moiety directly attached to the 4-position of the pyrazole ring and protected by the acid-labile tert-butyl group. The molecular formula C₈H₁₂N₂O₂ (MW: 168.19 g/mol) features three principal components:
Table 1: Structural and Physicochemical Properties of tert-Butyl 1H-pyrazole-4-carboxylate
Property | Value/Description | Significance |
---|---|---|
CAS Registry Number | 611239-23-7 | Unique chemical identifier |
Molecular Formula | C₈H₁₂N₂O₂ | Elemental composition |
Molecular Weight | 168.19 g/mol | Mass for stoichiometric calculations |
XLogP | 1.2 (Consensus) | Lipophilicity indicator for drug-likeness |
Hydrogen Bond Acceptors | 3 | Solubility and protein binding capacity |
Hydrogen Bond Donors | 1 (pyrazole N-H) | Molecular recognition potential |
Rotatable Bonds | 3 | Conformational flexibility |
Tautomeric Forms | 1H/2H tautomers (1H dominant) | Impacts reactivity and spectroscopic behavior |
Notably, the molecule exhibits tautomerism between 1H and 2H forms, though X-ray crystallographic evidence confirms the 1H-tautomer predominates in solid-state configurations due to favorable hydrogen-bonding networks . Substituent positioning significantly influences physicochemical behavior; C-4 carboxylation enhances acidity (predicted pKa ≈ 11.54) compared to C-3 or C-5 substituted analogs while maintaining the aromatic sextet .
The synthetic pursuit of pyrazole carboxylates originated with Knorr's landmark 1883 condensation of β-diketones with hydrazines, establishing the foundational route to polysubstituted pyrazoles [9]. This stoichiometric approach faced intrinsic limitations in regioselectivity control, particularly with unsymmetrical 1,3-dicarbonyl precursors where statistical isomer mixtures complicated isolation. Early 20th-century efforts focused on empirical optimization through:
The catalytic revolution beginning circa 2000 transformed this landscape. Nano-ZnO-catalyzed condensations demonstrated under green chemistry principles achieved 95% yields with 1,3,5-trisubstituted pyrazoles through microwave assistance and aqueous workups [9]. Simultaneously, hypervalent iodine reagents enabled regioselective trifluoromethylation of acetylenic ketone precursors, affording 3-CF₃ pyrazole carboxylates with 70% isolated yield under transition-metal-free conditions [9]. These innovations addressed historical pain points:
Table 2: Evolution of Key Synthetic Methodologies for Pyrazole Carboxylates
Era | Methodology | Conditions | Advancements | Limitations |
---|---|---|---|---|
Pre-1980s | Stoichiometric Knorr condensation | Ethanol reflux, 12-48h | Broad substrate scope | Poor regioselectivity (≤60:40) |
1980s-2000 | Lewis acid-mediated cyclizations | AlCl₃/EtOH, 80°C, 5-10h | Improved yields (70-85%) | Catalyst loading >20 mol% |
2000-2010 | Nano-catalysis (ZnO, CeO₂) | H₂O/EtOH, 80°C, 0.5-2h | Eco-friendly, high yields (90-95%) | Limited to activated dicarbonyls |
2010-Present | Hypervalent iodine cyclization | CH₂Cl₂, RT, 24h | Regiocontrol (>98:2), metal-free | Specialized reagents required |
2010-Present | Transition metal-catalyzed C-H functionalization | Pd(OAc)₂, 100°C, 12h | Direct C4 carboxylation | Sensitivity to directing groups |
Contemporary strategies prioritize atom economy and step convergence. The direct carboxylation of pyrazoles via C-H activation (2015-present) exemplifies this shift, though tert-butyl ester installation typically requires subsequent O-alkylation. Regioselectivity paradigms now leverage steric and electronic differentiation: electron-withdrawing groups (CF₃) at the 3-position favor single-isomer formation (>98:2 selectivity) in DMAc/HCl systems, while alkyl substituents necessitate carefully designed α,β-unsaturated ketone precursors [9].
The strategic value of tert-butyl 1H-pyrazole-4-carboxylate stems from its dual functionality as a Boc-protected intermediate and hydrogen-bonding pharmacophore. This combination enables its application across three key domains:
The molecule serves as a linchpin for complexity generation through orthogonal transformations:
Table 3: Key Derivatives and Their Therapeutic Applications
Derivative Structure | Biological Activity | Therapeutic Area | Synthetic Route |
---|---|---|---|
tert-Butyl 4-(4-aminopyrazol-1-yl)piperidine-1-carboxylate | Kinase inhibition | Oncology | Nucleophilic substitution |
4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazine analogs | Serotonergic modulation (5-HT₁A) | CNS disorders | Reductive amination [8] |
Pyrazole-sulfonamide conjugates | Carbonic anhydrase inhibition (hCA I/II) | Glaucoma, epilepsy | Amide coupling [10] |
3-Trifluoromethylpyrazole-Boc hybrids | Antifungal, antibacterial | Infectious diseases | Iodine(III)-mediated cyclization [9] |
Derivatives demonstrate remarkable target engagement diversity:
The structural plasticity of this scaffold enables precise logP adjustments (1.53-2.15) and topological polar surface area modulation (54.98-75.12 Ų), critical for CNS penetration or solubility optimization. Piperazine/piperidine conjugates frequently exhibit favorable drug-likeness metrics, with >80% passing Lipinski's rule of five while maintaining synthetic accessibility from gram-to-kilogram scale [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7